

# Application Notes and Protocols for Utilizing AL002 in Primary Microglial Cell Cultures

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## Compound of Interest

Compound Name: AL002

Cat. No.: B15613663

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## Introduction

**AL002** is a humanized monoclonal antibody designed to act as an agonist for the Triggering Receptor Expressed on Myeloid Cells 2 (TREM2), a key receptor expressed on the surface of microglia.[1][2] Activation of TREM2 signaling is being investigated as a therapeutic strategy to enhance the neuroprotective functions of microglia in the context of neurodegenerative diseases such as Alzheimer's disease.[1][3][4] These application notes provide detailed protocols for the utilization of **AL002** in primary microglial cell cultures to study its effects on microglial function.

**AL002** works by binding to TREM2 and activating the downstream signaling pathway involving DAP12. This activation leads to the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) in DAP12, which in turn recruits and activates spleen tyrosine kinase (Syk). The subsequent signaling cascade, including the activation of PI3K, promotes microglial survival, proliferation, and phagocytic capacity.[1][3] Preclinical studies using **AL002c**, a variant of **AL002**, have demonstrated enhanced survival of primary myeloid cells.[1]

## Data Presentation

Table 1: In Vitro Efficacy of **AL002**

Cell Type	Assay	Parameter	Value	Reference
Primary hTREM2+ Macrophages	Viability Assay	EC50	0.36–0.47 nM (~60 ng/mL)	[5]

Table 2: In Vivo Effects of **AL002** and its Variants on Microglia and Related Biomarkers

Model	Treatment	Effect	Magnitude of Change	Reference
5XFAD mice with hTREM2	AL002c (preclinical variant)	Microglial Proliferation	Induction of proliferation in both CV- and R47H-transgenic mice	[5]
5XFAD mice with hTREM2	AL002c (preclinical variant)	Filamentous Plaques	Reduced	[5]
5XFAD mice with hTREM2	AL002c (preclinical variant)	Neurite Dystrophy	Reduced	[5]
5XFAD mice with hTREM2	AL002c (preclinical variant)	Microglial Inflammatory Response	Tempered	[5]
Healthy Volunteers	AL002	Cerebrospinal Fluid (CSF) sTREM2	Dose-dependent decrease	[6]
Healthy Volunteers	AL002	CSF sCSF-1R	Dose-dependent increase	[5]
Healthy Volunteers	AL002	CSF SPP1	Dose-dependent increase	[6]
Healthy Volunteers	AL002	CSF IL1RN	Dose-dependent increase	[6]

## Experimental Protocols

### Protocol 1: Isolation and Culture of Primary Microglia from Neonatal Mouse Pups

This protocol is adapted from established methods for primary microglia isolation.

**Materials:**

- Newborn mouse pups (P0-P3)
- Dissection medium (e.g., HBSS)
- 70% Ethanol
- Trypsin (0.25%)
- DNase I
- Fetal Bovine Serum (FBS)
- Culture medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 20 ng/mL GM-CSF
- T-75 culture flasks
- Cell scrapers
- Centrifuge
- Incubator (37°C, 5% CO<sub>2</sub>)

**Procedure:**

- Euthanize neonatal pups according to approved institutional animal care and use committee (IACUC) protocols.
- Sterilize the heads with 70% ethanol.
- Isolate the brains and remove the meninges in cold dissection medium.
- Mince the brain tissue and incubate with trypsin and DNase I to dissociate the tissue into a single-cell suspension.
- Inactivate trypsin with FBS-containing medium and centrifuge the cell suspension.

- Resuspend the cell pellet in culture medium and plate into T-75 flasks.
- Incubate the mixed glial cultures for 10-14 days, with media changes every 3-4 days. This allows for the formation of a confluent astrocyte layer with microglia growing on top.
- To isolate microglia, shake the flasks on an orbital shaker to detach the microglia from the astrocyte layer.
- Collect the supernatant containing the microglia, centrifuge, and resuspend in fresh culture medium.
- Plate the purified microglia onto desired culture plates for subsequent experiments.

## Protocol 2: Treatment of Primary Microglia with AL002

### Materials:

- Purified primary microglia (from Protocol 1)
- **AL002** antibody
- Control IgG antibody
- Culture medium (as in Protocol 1)

### Procedure:

- Plate purified primary microglia at the desired density in appropriate culture plates (e.g., 96-well plates for viability assays, 24-well plates for phagocytosis assays).
- Allow the cells to adhere and recover for 24 hours in the incubator.
- Prepare working solutions of **AL002** and a control IgG antibody in culture medium. Based on the reported EC<sub>50</sub> of 0.36–0.47 nM for **AL002** in primary human macrophages, a concentration range of 0.1 nM to 10 nM is recommended for initial dose-response experiments.<sup>[5]</sup>

- Remove the existing medium from the microglial cultures and replace it with the medium containing the different concentrations of **AL002** or control IgG.
- The duration of treatment will depend on the specific assay being performed:
  - Phagocytosis Assay: A treatment duration of 24-72 hours is recommended.
  - Cytokine/Chemokine Profiling: A shorter treatment duration of 6-24 hours may be optimal to capture early changes in cytokine secretion.
  - Cell Viability/Proliferation Assay: A longer treatment duration of 48-96 hours may be necessary to observe significant effects.<sup>[7]</sup>
- Following the treatment period, proceed with the desired functional assays.

## Protocol 3: Phagocytosis Assay

### Materials:

- **AL002**-treated primary microglia (from Protocol 2)
- Fluorescently labeled substrates (e.g., pHrodo™ Red Zymosan Bioparticles™, fluorescently labeled amyloid-beta oligomers or fibrils)
- Fluorescence microscope or plate reader

### Procedure:

- Following treatment with **AL002**, add the fluorescently labeled substrate to the microglial cultures.
- Incubate for a period of 1-4 hours to allow for phagocytosis to occur.
- Wash the cells with PBS to remove any non-phagocytosed substrate.
- Analyze the uptake of the fluorescent substrate using a fluorescence microscope for imaging or a fluorescence plate reader for quantitative analysis.
- Quantify the phagocytic activity by measuring the fluorescence intensity per cell or per well.

## Protocol 4: Cytokine and Chemokine Profiling

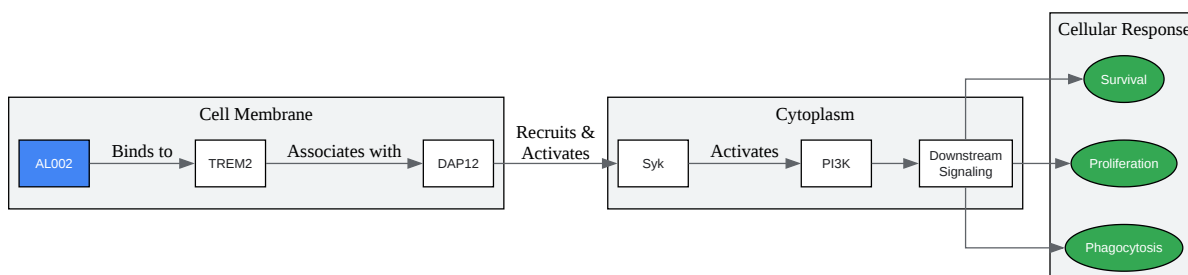
### Materials:

- Supernatants from **AL002**-treated primary microglia (from Protocol 2)
- Multiplex immunoassay kit (e.g., Luminex-based assay) or individual ELISA kits for specific cytokines (e.g., TNF- $\alpha$ , IL-1 $\beta$ , IL-6, IL-10)

### Procedure:

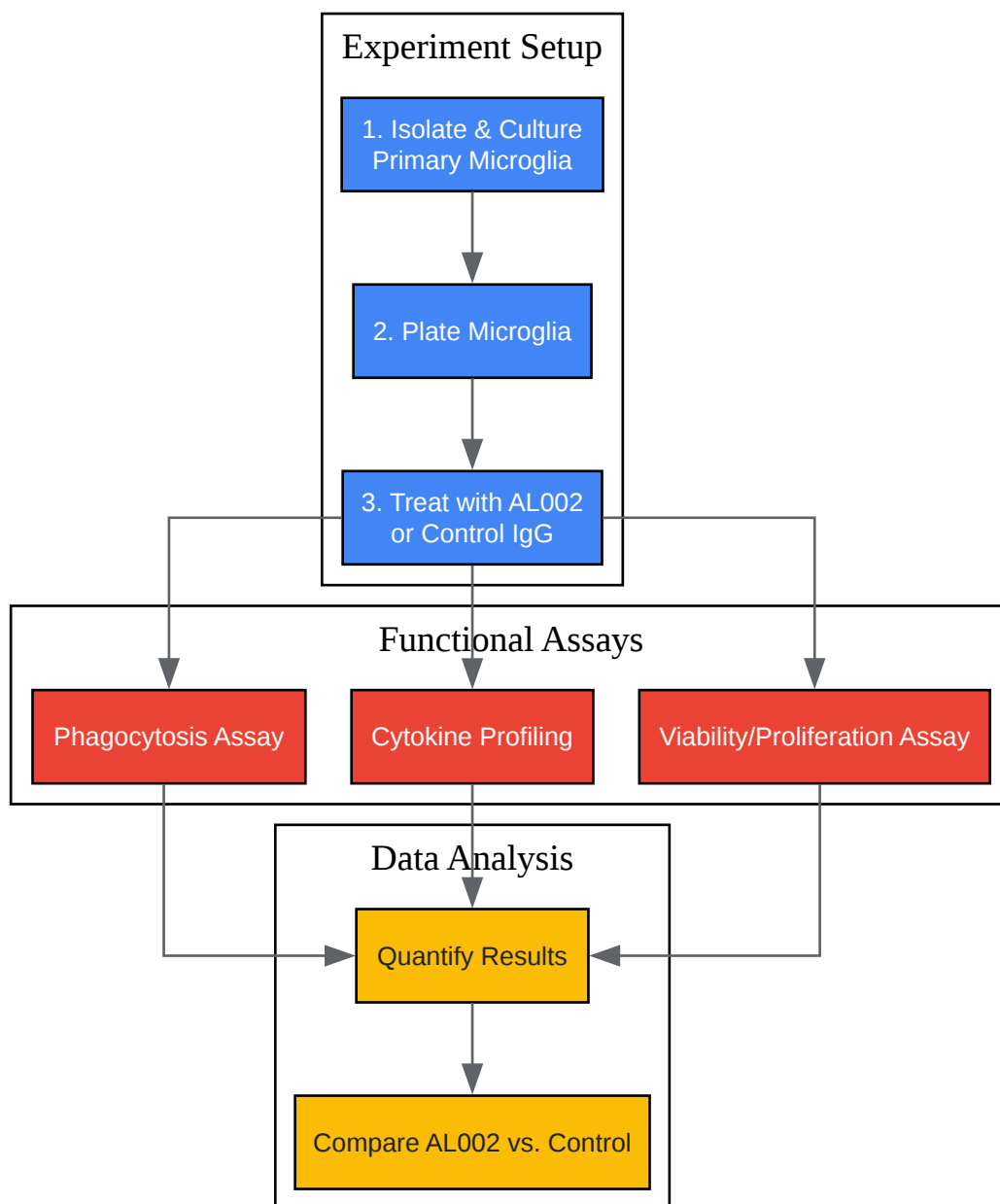
- After the desired treatment duration with **AL002**, collect the culture supernatants.
- Centrifuge the supernatants to remove any cellular debris.
- Perform the cytokine/chemokine analysis using a multiplex immunoassay or individual ELISAs according to the manufacturer's instructions.
- Measure the concentrations of various pro- and anti-inflammatory cytokines and chemokines to assess the effect of **AL002** on the microglial inflammatory profile.

## Visualizations



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Caption: **AL002** signaling pathway in microglia.



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Caption: Experimental workflow for **AL002** treatment.

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